molecular formula C7H10O2 B105017 Spiro[2.3]hexane-1-carboxylic Acid CAS No. 17202-56-1

Spiro[2.3]hexane-1-carboxylic Acid

Cat. No.: B105017
CAS No.: 17202-56-1
M. Wt: 126.15 g/mol
InChI Key: VVSCGNLRDCLHAN-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-1-carboxylic acid: is a spirocyclic compound with the molecular formula C₇H₁₀O₂. It is characterized by a unique structure where a cyclohexane ring is fused to a cyclopropane ring, sharing a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[2.3]hexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of ethyl diazoacetate with cyclobutanone, followed by hydrolysis and decarboxylation . Another method includes the reaction of cyclopropylmethyl bromide with sodium cyanide, followed by hydrolysis and decarboxylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Spiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, acid catalysts, and other nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of spiro[2.3]hexane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, certain derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

  • Spiro[2.3]hexane-1,2-dicarboxylic acid
  • Spiro[2.3]hexane-1-methanol
  • Spiro[2.3]hexane-1-carboxamide

Uniqueness: Spiro[2.3]hexane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature allows for the development of compounds with enhanced stability, reactivity, and biological activity compared to other non-spirocyclic analogues .

Properties

IUPAC Name

spiro[2.3]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)5-4-7(5)2-1-3-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSCGNLRDCLHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405150
Record name Spiro[2.3]hexane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-56-1
Record name Spiro[2.3]hexane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[2.3]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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